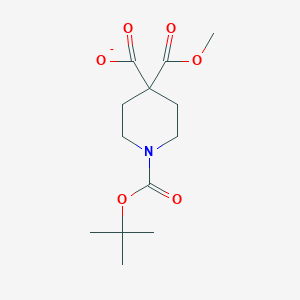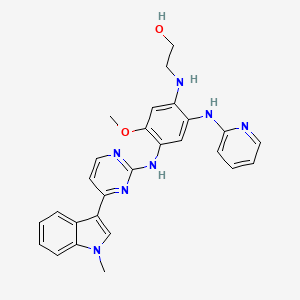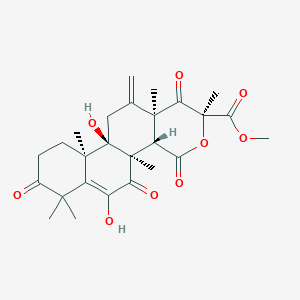
Antibacterial agent 176
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 176 is a potent antibacterial compound known for its significant inhibitory effects on Pseudomonas aeruginosa. It is particularly effective in inhibiting the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are crucial for the pathogenicity of Pseudomonas aeruginosa
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 176 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic compounds as starting materials, which undergo electrophilic aromatic substitution reactions to form the core structure.
Functional Group Introduction: Various functional groups, such as hydroxyl and allyl groups, are introduced through reactions like hydroxylation and allylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Antibacterial agent 176 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Antibacterial agent 176 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial activity and the development of new antibacterial agents.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt biofilm formation.
Medicine: Explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mecanismo De Acción
The mechanism of action of Antibacterial agent 176 involves multiple pathways:
Inhibition of Pyocyanin Production: By interfering with the quorum sensing system of Pseudomonas aeruginosa, this compound reduces the production of pyocyanin, a virulence factor.
Disruption of Bacterial Membranes: The compound integrates into bacterial cell membranes, causing membrane destabilization and cell lysis.
Inhibition of Enzymatic Activity: It targets specific bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membranes.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis.
Tigecycline: A glycylcycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Uniqueness
Antibacterial agent 176 is unique due to its dual mechanism of action, targeting both quorum sensing and bacterial cell membranes. This dual action makes it particularly effective against drug-resistant strains of Pseudomonas aeruginosa, providing a significant advantage over other antibacterial agents that typically target a single pathway .
Propiedades
Fórmula molecular |
C21H23ClN4O2 |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
2-[4-[3-[(6-chloro-1-propan-2-ylbenzimidazol-2-yl)amino]-2-hydroxypropoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C21H23ClN4O2/c1-14(2)26-20-11-16(22)5-8-19(20)25-21(26)24-12-17(27)13-28-18-6-3-15(4-7-18)9-10-23/h3-8,11,14,17,27H,9,12-13H2,1-2H3,(H,24,25) |
Clave InChI |
SYDWHCIVWIRKCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1NCC(COC3=CC=C(C=C3)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




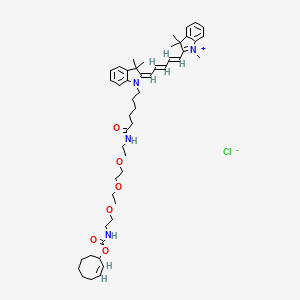

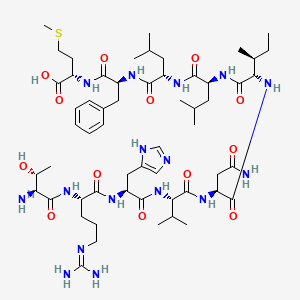
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
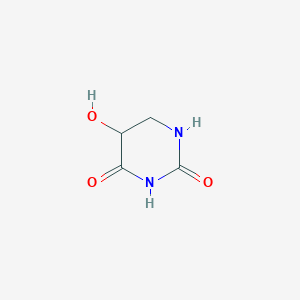

![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

